molecular formula C21H21NO5 B4886108 Propyl 2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]butanoate

Propyl 2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]butanoate

Cat. No.: B4886108
M. Wt: 367.4 g/mol
InChI Key: YAQKPARIVVXMKH-UHFFFAOYSA-N
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Description

Propyl 2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]butanoate is an organic compound that belongs to the class of esters It features a phthalimide group attached to a phenoxybutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]butanoate typically involves the esterification of 2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]butanoic acid with propanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Propyl 2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]butanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids under strong oxidizing conditions.

    Reduction: The phthalimide group can be reduced to form amines using reducing agents such as lithium aluminum hydride.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: 2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]butanoic acid.

    Reduction: 2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]butanamine.

    Substitution: Various substituted phenoxybutanoates depending on the nucleophile used.

Scientific Research Applications

Propyl 2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]butanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Propyl 2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]butanoate involves its interaction with molecular targets such as enzymes and receptors. The phthalimide group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, modulating their activity. The phenoxybutanoate moiety can interact with cell membranes, affecting their fluidity and function.

Comparison with Similar Compounds

Similar Compounds

    Propyl 2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]acetate: Similar structure but with an acetate group instead of butanoate.

    Propyl 2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]propanoate: Similar structure but with a propanoate group instead of butanoate.

Uniqueness

Propyl 2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]butanoate is unique due to its specific ester linkage and the length of the carbon chain in the butanoate group. This structural feature can influence its reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

propyl 2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c1-3-13-26-21(25)18(4-2)27-15-11-9-14(10-12-15)22-19(23)16-7-5-6-8-17(16)20(22)24/h5-12,18H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQKPARIVVXMKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C(CC)OC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.